molecular formula C15H17NO3S B2764889 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide CAS No. 2034242-96-9

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide

Cat. No.: B2764889
CAS No.: 2034242-96-9
M. Wt: 291.37
InChI Key: CBJVCFHNCQEFNT-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide is a synthetic benzamide derivative of interest in several areas of biomedical research. The compound's structure incorporates a methoxybenzamide core, a motif found in compounds that act as inhibitors of bacterial cell division by targeting the essential protein FtsZ . This mechanism can disrupt the formation of the bacterial divisome, leading to impaired cytokinesis and offering a potential pathway for novel antibacterial research, particularly against Gram-positive pathogens . Furthermore, the scaffold of this compound, combining a benzamide with heteroaromatic and hydroxypropyl linkers, is structurally congruent with pharmacophores developed for targeting epigenetic regulators like histone deacetylases (HDACs) . Benzamide-based HDAC inhibitors are a recognized class of investigational compounds, valued for their potential isoform selectivity in oncology research . The inclusion of a thiophene ring, a common heterocycle in medicinal chemistry, is known to influence a molecule's electronic properties, metabolic stability, and binding interactions with biological targets, and thiophene-based structures are actively investigated in various drug discovery programs . Researchers may find this compound particularly valuable for probing novel antibacterial strategies or for studying selective enzyme inhibition in cellular models.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-19-14-5-3-2-4-12(14)15(18)16-8-6-13(17)11-7-9-20-10-11/h2-5,7,9-10,13,17H,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJVCFHNCQEFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide typically involves the following steps:

    Formation of the Hydroxypropyl Intermediate: The initial step involves the preparation of 3-hydroxy-3-(thiophen-3-yl)propylamine. This can be achieved through the reaction of thiophene-3-carbaldehyde with nitromethane, followed by reduction to yield the corresponding amine.

    Amide Bond Formation: The hydroxypropyl intermediate is then reacted with 2-methoxybenzoic acid or its derivatives under amide coupling conditions. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the amide coupling step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: LiAlH4, borane-THF complex.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of N-(3-oxo-3-(thiophen-3-yl)propyl)-2-methoxybenzamide.

    Reduction: Formation of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and π-π interactions due to the presence of the hydroxy group and aromatic rings. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Structural Features and Substitutions

Benzamide Core Modifications
  • Target Compound : 2-Methoxy group at the benzamide aromatic ring; thiophen-3-yl substituent on the hydroxypropyl side chain.
  • N-[3-Hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide (): Replaces thiophene with a naphthalen-1-yl group.
  • Compound 19 (): Features a 2-methoxybenzamide core but incorporates a cyclobutyl ring and tetrahydrobenzo[d]thiazol moiety. This complex structure likely enhances dopamine D3 receptor selectivity compared to the target compound’s simpler side chain .
Side Chain Variations
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Utilizes a bulky 1,1-dimethylethyl group. The absence of aromatic substituents reduces π-π stacking interactions, making it more suitable as an N,O-bidentate ligand in catalysis rather than receptor binding .
  • Cisapride Derivatives (): Contain 4-amino-5-chloro and piperidinyl substitutions. These modifications target serotonin 5-HT4 receptors, contrasting with the target compound’s thiophene-based side chain, which may favor dopaminergic or other receptor interactions .

Physicochemical Properties

Compound Name logP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 2.8 ~0.1 (low) 329.4
N-[3-Hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide 3.5 <0.05 (very low) 379.5
Compound 19 () 3.1 0.2 447.5
YM-43611 () 2.9 0.3 466.0

Key Observations :

  • The target compound’s thiophene substituent balances hydrophobicity (logP ~2.8) better than naphthyl analogs (logP ~3.5), suggesting improved bioavailability.
  • Piperazinyl groups () significantly enhance solubility, a strategy applicable to future optimizations of the target compound .

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound (CAS No. 2034242-96-9) features a benzamide core with a hydroxypropyl group and a thiophene ring. The synthesis typically involves:

  • Formation of Hydroxypropyl Intermediate :
    • Reaction of thiophene-3-carbaldehyde with nitromethane, followed by reduction to yield 3-hydroxy-3-(thiophen-3-yl)propylamine.
  • Amide Bond Formation :
    • The hydroxypropyl intermediate is reacted with 2-methoxybenzoic acid using coupling agents like EDCI and HOBt to form the final compound.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological targets.
  • π-π Interactions : The aromatic rings may engage in π-π stacking interactions, influencing enzyme or receptor activity .

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties:

  • Cell Proliferation Inhibition : Studies show that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to traditional therapies .

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to modulate cytokine production in immune cells, potentially reducing inflammation .

Case Studies and Research Findings

A summary of relevant studies on this compound is presented in the table below:

Study ReferenceBiological ActivityFindings
AnticancerInhibits proliferation in IL-5 dependent cell lines
Anti-inflammatoryModulates cytokine levels in immune responses
Mechanism ExplorationSuggests interactions with specific molecular targets

Q & A

Q. What are the key synthetic pathways for N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide, and what methodological considerations ensure high yields?

The compound is typically synthesized via multi-step reactions involving:

  • Amide coupling : Use of coupling reagents like HBTU or BOP with triethylamine (Et3N) in THF to link the benzamide and thiophene-containing alcohol precursors .
  • Hydroxyl group introduction : Biocatalytic reduction of ketone intermediates using whole-cell systems (e.g., Rhodotorula glutinis) to achieve enantioselective hydroxylation .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the final product . Key considerations include solvent choice (THF for solubility), reaction time (12–48 hours), and catalyst optimization to minimize side reactions.

Q. How is the structural integrity of the compound validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm proton environments and carbon frameworks, with shifts at δ ~7.8 ppm (amide NH), δ ~6.8–7.5 ppm (thiophene and aromatic protons), and δ ~3.9 ppm (methoxy group) .
  • Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 318.12) and fragmentation patterns .
  • Polarimetry : Used if chiral centers are present to verify enantiomeric purity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Functional selection : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) incorporate exact exchange to predict thermochemical properties (e.g., bond dissociation energies) with <2.4 kcal/mol error margins .
  • Electron density analysis : The Colle-Salvetti correlation-energy formula models electron density gradients and local kinetic energy to assess charge distribution in the thiophene and benzamide moieties .
  • Applications : Predict redox potentials, solvation effects, and non-covalent interactions (e.g., hydrogen bonding) for drug-target docking .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

Comparative studies of analogs reveal:

  • Thiophene moiety : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity .
  • Hydroxyl group position : The 3-hydroxypropyl chain improves solubility and hydrogen-bonding potential, influencing neuroprotective effects .
  • Methoxy substitution : 2-Methoxybenzamide derivatives show higher metabolic stability compared to unsubstituted analogs . Methodological SAR validation involves in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking against targets like microbial enzymes .

Q. How can contradictions in reported biological activity data be resolved?

  • Orthogonal assays : Combine enzyme inhibition (e.g., β-lactamase) with cell viability assays to distinguish direct antimicrobial effects from cytotoxicity .
  • Standardized protocols : Replicate studies under controlled conditions (pH, temperature) to isolate variables affecting activity .
  • Meta-analysis : Cross-reference data from structural analogs (e.g., thiophene vs. phenyl substitutions) to identify trends .

Q. What advanced strategies optimize reaction conditions for scalable synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in forming C–S bonds between thiophene and benzamide units .
  • Continuous flow chemistry : Enhances reproducibility and reduces reaction times for steps like amide coupling .
  • Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of THF) reduces environmental impact .

Methodological Tables

Table 1. Key spectroscopic data for structural validation:

TechniqueObservationsSignificance
<sup>1</sup>H NMRδ 3.9 ppm (OCH3), δ 1.8–2.2 ppm (propyl chain)Confirms methoxy and alkyl chain
HRMS[M+H]<sup>+</sup> m/z 318.12 (calc. 318.11)Validates molecular formula

Table 2. Comparative biological activities of structural analogs:

Compound ModificationActivity ChangeReference
Replacement of thiophene with phenyl↓ Antimicrobial activity by 40%
Hydroxyl group at C2 (vs. C3)↑ Neuroprotective effect (IC50 12 μM → 8 μM)

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